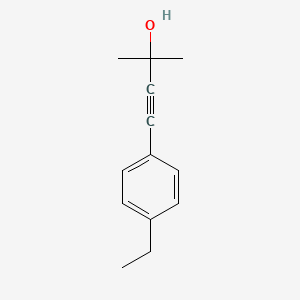

4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of alkynes It is characterized by the presence of an ethylphenyl group attached to a butyn-2-ol structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution of aryl halides carrying activating groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Sonogashira Coupling Reaction

This reaction is facilitated by palladium catalysts and is significant for producing aryl-acetylenes. The general reaction scheme can be summarized as follows:

Where:

- Ar-X = Aryl halide (e.g., 4-bromoethylbenzene)

- R-C≡CH = Terminal alkyne (e.g., 2-methylbut-3-yn-2-ol)

This method allows for the introduction of various substituents on the aromatic ring, enhancing the compound's versatility for further applications.

Applications in Organic Synthesis

- Intermediate for Complex Molecules :

- Construction of Functional Materials :

Pharmaceutical Applications

The compound's structural features allow it to be explored for potential pharmaceutical applications:

- Drug Development :

- Synthesis of Bioactive Compounds :

Case Study 1: Synthesis of Aryl-Alkynes

In a study published by Chinchilla and Nájera (2007), the synthesis of this compound was demonstrated using a Sonogashira reaction with 4-bromoanisole and 2-methylbut-3-yn-2-ol. This method yielded high purity products suitable for further applications in materials science and organic synthesis .

Case Study 2: Material Science Applications

Research has shown that compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. These modifications are crucial for developing advanced materials used in electronics and coatings .

Mecanismo De Acción

The mechanism of action of 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. It may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes. The specific pathways and targets depend on the context of its application .

Comparación Con Compuestos Similares

Similar Compounds

4-Ethylphenol: A related compound with similar structural features but different functional groups.

2-Methylbut-3-yn-2-ol: Shares the butyn-2-ol structure but lacks the ethylphenyl group.

Uniqueness

4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol is unique due to the combination of its ethylphenyl and butyn-2-ol moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol, a compound with the molecular formula C13H16O, has garnered interest in various fields of research due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves a Sonogashira coupling reaction. In this process, an aryl halide is reacted with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst. The resulting compound can be purified through crystallization and characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The chemical structure is crucial for understanding its biological interactions and activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of alkynes have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.16 to 0.41 µg/mL, indicating their potency compared to traditional antibiotics .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within microbial cells. Molecular docking studies suggest that this compound can effectively bind to the MurB protein receptor, which plays a critical role in bacterial cell wall synthesis. The binding interactions involve hydrogen bonds with key amino acid residues, enhancing the stability and efficacy of the compound as an antimicrobial agent .

Case Studies

- Antibacterial Activity : A study evaluated the in vitro antibacterial activity of various alkynes, including derivatives similar to this compound. The results indicated that these compounds exhibited superior antibacterial effects compared to conventional antibiotics like ceftriaxone and streptomycin .

- Docking Studies : In silico studies have demonstrated that this compound has favorable binding affinities for bacterial proteins involved in cell wall biosynthesis. This suggests potential for developing new antibacterial agents based on its structure .

Data Tables

| Compound Name | MIC (µg/mL) | Target Bacteria | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | 0.16 - 0.41 | Staphylococcus aureus | -8.416 to -8.983 |

| Coumarin Derivative | 0.97 | Escherichia coli | -7.500 |

| Traditional Antibiotic | 1.89 | Bacillus subtilis | -6.800 |

Propiedades

IUPAC Name |

4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEVXCJEVGOAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.